
Bakuchicin
Übersicht
Beschreibung
Bakuchicin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is known for its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bakuchicin can be synthesized through several chemical routes. One common method involves the extraction of Psoralea corylifolia seeds, followed by purification using chromatographic techniques. The seeds are cleaned, dried, and powdered before undergoing extraction processes such as maceration, reflux, Soxhlet, and ultrasonic-assisted extraction .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Psoralea corylifolia are subjected to a single column chromatographic separation technique using silica gel and aluminum oxide columns to obtain a this compound composition substantially free of furanocoumarin impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bakuchicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Dermatology
Atopic Dermatitis Treatment
Bakuchicin has shown promise in alleviating symptoms of atopic dermatitis (AD). A study conducted on BALB/c mice demonstrated that intragastric administration of this compound significantly reduced ear thickness, erythema, and keratosis associated with AD-like skin inflammation. The compound inhibited the expression of pro-inflammatory cytokines such as interleukin-4 and interleukin-6, suggesting its potential as a therapeutic agent for AD management .
Vitiligo Management
A case study highlighted the efficacy of this compound in treating vitiligo, a skin condition characterized by loss of pigmentation. In this study, a 3½-year-old boy was treated with this compound powder alongside sunlight exposure. Over one year, significant improvement was noted in the color and size of white patches on his skin, indicating this compound's role in enhancing melanocyte proliferation .
Anti-Inflammatory Properties
This compound exhibits robust anti-inflammatory effects through various mechanisms. It has been shown to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages. This action is particularly relevant for conditions like asthma and diabetes where inflammation plays a critical role .
Antimicrobial Activity
Antifungal Effects
Research indicates that this compound possesses antifungal properties against oral Candida species. Studies reported minimum inhibitory concentrations ranging from 12.5 to 100 μg/mL, effectively reducing growth rates and biofilm formation of these pathogens . This suggests that this compound could be a valuable alternative in managing oral fungal infections, especially amid rising antimicrobial resistance.
Bacterial Inhibition
This compound has also been studied for its antibacterial effects. It disrupts bacterial cell membranes and inhibits DNA replication enzymes, which could be beneficial in treating infections caused by resistant strains such as Enterococcus faecalis and Enterococcus faecium. .
Pharmacokinetics and Metabolism
This compound's interaction with cytochrome P450 enzymes is crucial for understanding its pharmacokinetics. It has been identified as a reversible competitive inhibitor of CYP1A1 and CYP1A2, with significant implications for drug metabolism and potential drug-drug interactions . This characteristic underscores the importance of further studies to evaluate its safety profile when used alongside other medications.
Potential Applications in Cancer Treatment
Emerging evidence suggests that this compound may have antitumorigenic properties. It has been shown to inhibit cancer cell proliferation through various pathways, including the downregulation of inflammatory mediators involved in tumor progression . Further clinical trials are necessary to explore its efficacy as an adjunct treatment in oncology.
Data Summary Table
Wirkmechanismus
Bakuchicin is often compared with other furanocoumarins such as psoralen, isopsoralen, and bakuchiol. While all these compounds share similar structural features, this compound is unique due to its specific anti-inflammatory and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- Psoralen
- Isopsoralen
- Bakuchiol
- Bavachalcone
- Psoralidin
Bakuchicin stands out for its potential therapeutic applications, particularly in treating inflammatory diseases and infections.
Biologische Aktivität
Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is structurally related to bakuchiol, another compound from Psoralea corylifolia, and is noted for its potential therapeutic benefits. Its biological activities include anti-inflammatory, antimicrobial, and antitumor properties, making it a compound of interest in both traditional and modern medicine.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of:
- Streptococcus mutans
- Streptococcus sanguis
- Enterococcus faecalis
- Candida species
The minimum inhibitory concentration (MIC) against these pathogens ranges from 12.5 to 100 μg/mL, indicating its potential as an alternative treatment for oral infections and other microbial diseases .
2. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects through several mechanisms:
- Inhibition of nitric oxide synthase (iNOS) expression.
- Downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Modulation of signaling pathways including NF-kB and p38 MAPK/ERK .
A study indicated that treatment with this compound significantly reduced circulating levels of TNF-α and IL-1 in animal models subjected to lipopolysaccharide (LPS)-induced inflammation, showcasing its protective effects against systemic inflammation .
3. Antitumor Activity
This compound has been investigated for its antitumor effects, particularly through the inhibition of DNA polymerase enzymes and topoisomerases. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Cytochrome P450 Inhibition
Research has highlighted this compound's selective inhibition of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. The IC50 values for these enzymes were found to be 0.2 μM and 1.4 μM respectively, indicating a stronger inhibitory effect on CYP1A1 .
Table 1: Inhibitory Effects of this compound on CYP Isoforms
CYP Isoform | IC50 Value (μM) |
---|---|
CYP1A1 | 0.2 |
CYP1A2 | 1.4 |
CYP2B | Not Specified |
CYP2D6 | Not Specified |
This selective inhibition may have implications for drug metabolism and interactions in clinical settings.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats, this compound was administered at doses of 30 mg/kg and 60 mg/kg in LPS-induced inflammation models. Results showed a significant decrease in plasma markers associated with liver damage (AST, ALT) compared to control groups:
Table 2: Effect of this compound on Liver Enzymes in LPS-Induced Inflammation
Treatment | AST (U/L) | ALT (U/L) |
---|---|---|
Control | 78.24 ± 4.21 | 54.55 ± 3.91 |
LPS (10 mg/kg) | 654.29 ± 25.78 | 745.21 ± 34.87 |
This compound 30 mg/kg + LPS | 403.45 ± 21.77* | 503.65 ± 31.99* |
This compound 60 mg/kg + LPS | 246.87 ± 19.98* | 223.55 ± 18.94* |
*Significantly different from LPS group (p < 0.05).
Case Study 2: Antimicrobial Efficacy Against Oral Pathogens
In vitro studies demonstrated that this compound significantly inhibited the growth of oral pathogens like Streptococcus mutans. The compound showed a dose-dependent effect on bacterial colony formation, suggesting its potential use in dental care formulations .
Q & A
Basic Research Questions
Q. What established methods are used to isolate Bakuchicin from natural sources?
this compound is typically isolated from Psoralea corylifolia L. using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Techniques like column chromatography with silica gel or HPLC are employed to separate furanocoumarin derivatives. Purity is confirmed via TLC and spectroscopic methods .
Q. How is this compound structurally characterized to confirm identity and purity?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and mass spectrometry (MS) for molecular weight determination. Elemental analysis and HPLC-based purity assessments (>95%) are critical for novel compounds. Known compounds require comparison with literature spectral data .
Q. What in vitro assays are used to evaluate this compound’s biological activity?
Common assays include DNA topoisomerase II inhibition studies using plasmid relaxation assays, cytotoxicity tests (e.g., MTT assay on cancer cell lines), and enzyme inhibition kinetics. Positive controls like etoposide are used for comparative analysis .
Advanced Research Questions
Q. How do researchers address variability in reported Topoisomerase II inhibitory potency of this compound across studies?
Contradictions may arise from differences in assay conditions (e.g., ATP concentration, pH), purity of the compound, or cell line specificity. Methodological standardization, such as adhering to IC₅₀ measurement protocols and validating purity via HPLC, is critical. Cross-referencing with structural analogs (e.g., psoralen) can contextualize results .
Q. What experimental designs are recommended to investigate this compound’s synergy with other DNA-damaging agents?
Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Synergistic effects are validated via apoptosis assays (Annexin V/PI staining) and γH2AX foci quantification for DNA damage. Include controls for additive and antagonistic interactions .
Q. How can researchers differentiate this compound’s mechanism from other furanocoumarins in photodynamic therapy?
Employ UV-Vis spectroscopy to assess photosensitizing potential and ROS generation assays (e.g., DCFH-DA). Compare DNA intercalation properties using ethidium bromide displacement assays and molecular docking simulations to identify binding affinities with Top2 domains .
Q. What strategies resolve discrepancies in this compound’s bioavailability in pharmacokinetic studies?
Use LC-MS/MS for precise plasma concentration measurements. Compare administration routes (oral vs. intravenous) and evaluate cytochrome P450 metabolism via liver microsomal assays. Consider nanoformulations to enhance solubility and bioavailability .
Q. Methodological Guidance
Q. How should researchers validate this compound’s stability under experimental storage conditions?
Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC. Use NMR to identify degradation products and establish storage recommendations (e.g., -20°C in amber vials) .
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
Nonlinear regression models (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism. Report confidence intervals for IC₅₀ values and use ANOVA with post-hoc tests for multi-group comparisons .
Q. Data Reporting Standards
Q. How should conflicting data on this compound’s cytotoxicity be presented in publications?
Clearly tabulate variables such as cell line origins, passage numbers, and assay durations. Use supplemental materials for raw data and provide mechanistic hypotheses (e.g., cell-type-specific ABC transporter expression) to contextualize discrepancies .
Eigenschaften
IUPAC Name |
furo[2,3-f]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUJHZNYHJMOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196046 | |
Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-93-5 | |
Record name | Bakuchicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAKUCHICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.